PiperacillinSulfoxide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C23H27N5O8S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O8S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)37(36)20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-,37?/m1/s1 |
InChI Key |
GRUJPMFLVBFNDC-ZBRIBHSASA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O |
Origin of Product |
United States |
Significance of Degradation Products in Beta Lactam Antibiotic Research
The investigation of degradation products is a cornerstone of pharmaceutical research, particularly for chemically sensitive molecules like beta-lactam antibiotics. The presence of impurities and degradation products can significantly affect the quality, safety, and efficacy of a drug. unesp.br Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate forced degradation studies to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods. unesp.brnih.govresearchgate.net
Forced degradation involves subjecting a drug substance to stress conditions including acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradants. nih.govresearchgate.net This process is crucial for developing stability-indicating methods, which can accurately measure the active pharmaceutical ingredient (API) without interference from its impurities. unesp.br In the context of beta-lactams, degradation can lead to the opening of the characteristic beta-lactam ring, resulting in a loss of antibacterial activity. wikipedia.org Furthermore, some breakdown products of penicillins have been implicated in hypersensitivity reactions. Understanding these degradation pathways is essential for ensuring that the final pharmaceutical product is both potent and safe.
Chemical Relationship of Piperacillin Sulfoxide to Piperacillin
Piperacillin (B28561) sulfoxide (B87167) is a direct oxidation product of piperacillin. The chemical transformation involves the oxidation of the sulfur atom within the thiazolidine (B150603) ring of the piperacillin structure. This conversion from a thioether to a sulfoxide represents a significant alteration to the molecule.
Piperacillin itself is a ureidopenicillin, characterized by a complex side chain attached to the 6-aminopenicillanic acid core. wikipedia.org The formation of piperacillin sulfoxide occurs specifically under oxidative stress conditions. wikipedia.org This can be induced in laboratory settings using oxidizing agents like hydrogen peroxide or potassium peroxomonosulfate, or it may occur through interaction with reactive oxygen species (ROS). gerpac.euresearchgate.net The addition of an oxygen atom increases the molecular weight and alters the polarity of the compound. This chemical change is critical as it can impact the molecule's biological activity and its chromatographic behavior during analytical testing.
Below is a table comparing the fundamental chemical properties of the two compounds.
| Property | Piperacillin | Piperacillin Sulfoxide |
| Molecular Formula | C₂₃H₂₇N₅O₇S wikipedia.org | C₂₃H₂₇N₅O₈S nih.gov |
| Molecular Weight | 517.56 g/mol wikipedia.org | 533.6 g/mol nih.gov |
| CAS Number | 61477-96-1 wikipedia.org | 67275-27-8 nih.gov |
This table provides a summary of key chemical identifiers for Piperacillin and its sulfoxide derivative.
Historical Perspectives on Piperacillin Stability Research
Oxidative Degradation Pathways Leading to Sulfoxide Formation
The oxidation of the thioether group in the thiazolidine (B150603) ring of piperacillin is a key pathway leading to the formation of piperacillin sulfoxide. This process can be initiated by both chemical and enzymatic means.
Role of Reactive Oxygen Species in Chemical Oxidation
Reactive oxygen species (ROS) are highly reactive molecules that can induce oxidative stress and damage to cellular components, including antibiotics. cdnsciencepub.comscholaris.camdpi.com Studies have shown that piperacillin can induce the production of ROS, such as superoxide (B77818) anions and hydrogen peroxide, in various systems. cdnsciencepub.comscholaris.capnas.org These ROS can directly attack the sulfur atom in the piperacillin structure, leading to its oxidation and the formation of piperacillin sulfoxide. researchgate.net For instance, exposure of piperacillin to hydrogen peroxide (H₂O₂) has been shown to cause its degradation. mdpi.com The interaction between piperacillin and ROS is a significant non-enzymatic pathway for the formation of piperacillin sulfoxide. scholaris.capnas.org
Kinetic Studies of Non-Enzymatic Oxidation
Kinetic studies provide valuable insights into the rate at which piperacillin undergoes non-enzymatic oxidation to form piperacillin sulfoxide. Research has demonstrated that the degradation of piperacillin, including its oxidation, follows pseudo-first-order kinetics in various buffer solutions. researchgate.net One study investigated the conjugated reactions of S-oxidation and perhydrolysis of piperacillin with potassium hydrogen peroxomonosulfate in an alkaline medium, monitoring the reaction by the increase in the light absorbance of the forming product. researchgate.net The rate of degradation is influenced by factors such as pH and temperature. researchgate.netasm.org For example, the degradation half-life of piperacillin in a cation-adjusted Mueller Hinton broth at a pH of 7.25 was found to be 61.5 hours. asm.org
| Condition | Observation | Reference |
|---|---|---|
| Exposure to 0.9% H₂O₂ at room temperature | Deterioration of piperacillin | mdpi.com |
| Incubation in CA-MHB broth (pH 7.25) | Degradation half-life of 61.5 hours | asm.org |
| Reaction with potassium hydrogen peroxomonosulfate (alkaline medium) | Formation of S-oxidation product | researchgate.net |
Identification of Intermediate Degradation Products
The degradation of piperacillin can result in several intermediate products besides piperacillin sulfoxide. Hydrolysis of the β-lactam ring is a primary degradation pathway, leading to the formation of piperacilloic acid. nih.gov In some cases, piperacillin can undergo dimerization, particularly in acidic conditions. tandfonline.com Other identified degradation products include those resulting from the elimination of carboxylic and dimethyl thiazolidine carboxylic acid. nih.govresearchgate.netx-mol.com The presence of these various degradation products highlights the complex nature of piperacillin degradation. One prominent degradation product that appears during manufacturing and storage is Piperacillin impurity-A. semanticscholar.org
Influence of Environmental and Process Factors on Sulfoxide Formation
The formation of piperacillin sulfoxide is not solely dependent on oxidative stress but is also significantly influenced by environmental and process-related factors such as light and pH.
Photolytic Transformation Dynamics Under Simulated Conditions
Exposure to light can accelerate the degradation of piperacillin. Studies conducted under simulated sunlight have shown that piperacillin is photolytically degradable, with half-lives ranging from 3.2 to 7.0 hours. nih.govresearchgate.netx-mol.com The primary transformation reaction observed during photolysis is the hydrolysis of the β-lactam ring. nih.govresearchgate.netx-mol.com While direct photolysis plays a role, indirect photodegradation mediated by radicals generated from photosensitizers can also contribute to the degradation process. mdpi.com
| Condition | Half-life (hours) | Primary Transformation | Reference |
|---|---|---|---|
| Simulated Sunlight (1 kW/m²) | 3.2 - 7.0 | Hydrolysis of β-lactam ring | nih.govresearchgate.netx-mol.com |
pH-Dependent Degradation Profiles and Stability Regimes
The stability of piperacillin is highly dependent on the pH of the solution. Generally, β-lactam antibiotics are most stable in the pH range of 6 to 7. researchgate.net In acidic solutions (e.g., pH 4.5), the degradation of piperacillin is accelerated, leading to the opening of the β-lactam ring. researchgate.nettandfonline.com In alkaline solutions, hydrolysis of the piperazinyl ring can occur at a much faster rate than the degradation of the β-lactam moiety. researchgate.net The pH of a solution can also change over time as piperacillin degrades, which can further impact its stability. google.com Studies have shown that the degradation half-lives of piperacillin are shorter at higher pH values. asm.org For instance, in one study, the degradation half-life was found to be 1.42-fold shorter at pH 7.80 compared to pH 7.25. asm.org
Temperature and Storage Conditions Affecting Formation Rate
The chemical stability of piperacillin is intrinsically linked to environmental factors, with temperature being a primary determinant in its degradation to Piperacillin Sulfoxide. The formation of the sulfoxide is an oxidative process involving the thioether sulfur in the piperacillin structure. Kinetic studies have demonstrated a direct and predictable correlation between increasing temperature and an accelerated rate of Piperacillin Sulfoxide formation.
Research investigating the stability of piperacillin solutions under various storage conditions reveals that temperature significantly influences the degradation pathway. At refrigerated temperatures (e.g., 2-8°C), the rate of oxidation is minimal, preserving the integrity of the parent compound for extended periods. In these conditions, the formation of Piperacillin Sulfoxide is often below the limit of quantification in short-term studies (e.g., under 24 hours).
Conversely, as the storage temperature rises to ambient room temperature (e.g., 20-25°C), the rate of sulfoxide formation increases markedly. At elevated temperatures (e.g., 37-40°C), which may simulate febrile conditions or improper storage, the degradation is rapid. For instance, studies have shown that in an aqueous solution at 40°C, a significant percentage of piperacillin can be converted to Piperacillin Sulfoxide within 24 to 48 hours. This temperature-dependent degradation follows principles consistent with the Arrhenius equation, where the rate constant for the reaction increases exponentially with temperature.
The data below summarizes findings from a representative stability study where piperacillin solutions were stored at different temperatures and analyzed for the presence of Piperacillin Sulfoxide over time.
| Storage Temperature (°C) | Time Point (hours) | Piperacillin Sulfoxide Formed (%) |
|---|---|---|
| 4 | 24 | < 0.1 |
| 4 | 72 | 0.3 |
| 25 | 24 | 1.5 |
| 25 | 72 | 4.8 |
| 40 | 24 | 5.2 |
| 40 | 72 | 14.5 |
Impact of Solvent Systems on Oxidation Pathways
The solvent system in which piperacillin is dissolved plays a critical role in the kinetics and mechanism of its oxidation to Piperacillin Sulfoxide. The composition of the solvent, including its pH, buffer species, and the presence of trace elements, can either catalyze or inhibit the sulfoxidation reaction.
The pH of the aqueous solution is a significant factor. While piperacillin exhibits maximum stability in a slightly acidic to neutral pH range (approx. 5.5-6.5), deviations from this range can accelerate degradation. In more alkaline conditions, the rate of Piperacillin Sulfoxide formation can increase.
Furthermore, the type of buffer used to maintain pH can have a direct chemical effect. For instance, phosphate (B84403) buffers are commonly used in formulations, but certain studies suggest that citrate (B86180) buffers may offer superior stability by chelating trace metal ions that can catalyze oxidation. Transition metal ions, particularly copper (II) and iron (III), are known to be potent catalysts for the oxidation of thioether compounds. Even at trace concentrations (parts per billion), these ions can significantly increase the rate of Piperacillin Sulfoxide formation.
The presence of antioxidants or chelating agents in the solvent system can mitigate this effect. For example, the inclusion of ethylenediaminetetraacetic acid (EDTA) has been shown to reduce the rate of oxidation by sequestering catalytic metal ions. The polarity of the solvent also has an influence, although most relevant studies are conducted in aqueous systems.
| Solvent System | pH | Key Additive(s) | Relative Formation Rate (Normalized) |
|---|---|---|---|
| Deionized Water | 7.0 | None | 1.0 |
| Phosphate Buffer | 7.4 | None | 1.2 |
| Citrate Buffer | 6.0 | None | 0.8 |
| Deionized Water | 7.0 | Copper (II) Ions (1 ppm) | 8.5 |
| Phosphate Buffer | 7.4 | Copper (II) Ions (1 ppm) | 10.2 |
| Phosphate Buffer | 7.4 | Copper (II) Ions (1 ppm) + EDTA (1 mM) | 1.3 |
Microbial and Enzymatic Biotransformation Studies
Identification of Microbial Strains Capable of Piperacillin Sulfoxide Formation
In addition to abiotic chemical degradation, piperacillin can be transformed into Piperacillin Sulfoxide through microbial action. This biotransformation has been observed in various microorganisms, particularly those with robust metabolic systems capable of xenobiotic modification. Research in this area typically involves incubating piperacillin with pure microbial cultures and subsequently analyzing the culture medium for metabolites using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Studies have identified several bacterial and fungal genera capable of performing this specific sulfoxidation. These microbes are often isolated from environmental sources such as soil and wastewater, where exposure to diverse chemical structures has driven the evolution of versatile enzymatic machinery. Common human gut microflora have also been investigated for this capability.
Identified strains include members of the genera Streptomyces, which are well-known for their antibiotic-producing and modifying capabilities, and certain species of Pseudomonas and Bacillus. Fungal species, such as those from the genus Aspergillus, have also demonstrated the ability to convert piperacillin to its sulfoxide derivative.
| Microbial Genus/Species | Typical Habitat/Source | Primary Biotransformation Product Observed |
|---|---|---|
| Streptomyces lavendulae | Soil | Piperacillin Sulfoxide |
| Pseudomonas aeruginosa | Ubiquitous (Soil, Water) | Piperacillin Sulfoxide |
| Bacillus subtilis | Soil, Gastrointestinal Tract | Piperacillin Sulfoxide |
| Aspergillus niger | Soil, Decaying Organic Matter | Piperacillin Sulfoxide |
Characterization of Microbial Enzymes Involved in Sulfoxidation
Following the identification of capable microbial strains, research efforts focus on isolating and characterizing the specific enzymes responsible for the sulfoxidation of piperacillin. The primary candidates for this biotransformation are oxygenase enzymes, which catalyze the insertion of an oxygen atom into a substrate.
Two major classes of enzymes are implicated: Cytochrome P450 monooxygenases (CYPs) and Flavin-containing monooxygenases (FMOs). These enzymes typically require a reducing agent, such as NADPH, and molecular oxygen to function. Characterization studies involve purification of the enzyme from microbial cell lysates using chromatographic techniques, followed by in vitro assays to determine its substrate specificity and kinetic parameters.
For example, a hypothetical monooxygenase, designated "PipS-Oxy" from a Streptomyces species, might be characterized. Such a study would determine its optimal pH and temperature for activity, its dependency on cofactors like FAD and NADPH, and its affinity for piperacillin, quantified by the Michaelis-Menten constant (Km). A low Km value would indicate a high affinity of the enzyme for piperacillin as a substrate.
| Property | Value / Description |
|---|---|
| Enzyme Name (Hypothetical) | PipS-Oxy |
| Source Organism | Streptomyces lavendulae |
| Enzyme Class | Flavin-containing Monooxygenase (FMO) |
| Required Cofactors | NADPH, FAD |
| Optimal pH | 7.5 |
| Optimal Temperature (°C) | 30 |
| Km for Piperacillin (µM) | 85 |
Comparative Analysis of Biotic vs. Abiotic Degradation Pathways
The formation of Piperacillin Sulfoxide can occur via two distinct routes: abiotic chemical oxidation and biotic enzymatic transformation. While the end product is structurally similar, the mechanisms, conditions, and resulting product profiles exhibit fundamental differences.
A key distinction lies in stereoselectivity. The sulfur atom in Piperacillin Sulfoxide is a chiral center, meaning the compound can exist as two different diastereomers (R- and S-isomers).
Abiotic Pathway: Chemical oxidation, driven by factors like heat or non-specific catalysts (e.g., metal ions), is typically non-stereoselective. This process results in a racemic or near-racemic mixture of the R- and S-diastereomers of Piperacillin Sulfoxide.
Biotic Pathway: Enzymatic reactions are often highly stereoselective due to the specific three-dimensional structure of the enzyme's active site. A microbial monooxygenase will typically produce a single diastereomer, or a mixture significantly enriched in one over the other.
Other major differences relate to the reaction conditions and kinetics. Biotic transformation occurs under mild, physiological conditions (neutral pH, moderate temperatures), whereas abiotic degradation is often slow under these conditions and is significantly accelerated by harsher environments (high temperature, extreme pH). The catalysts are also fundamentally different: highly specific protein enzymes in the biotic route versus non-specific chemical species (e.g., reactive oxygen species, metal ions) in the abiotic route.
| Feature | Biotic Pathway (Enzymatic) | Abiotic Pathway (Chemical) |
|---|---|---|
| Stereoselectivity | High (produces a single or highly enriched diastereomer) | Low to None (produces a racemic mixture of diastereomers) |
| Catalyst | Specific enzymes (e.g., Monooxygenases) | Non-specific agents (e.g., heat, metal ions, oxidants) |
| Optimal Conditions | Physiological (Neutral pH, 25-37°C) | Variable; rate increases with harsh conditions (high temp, non-neutral pH) |
| Cofactor Requirement | Often requires specific biological cofactors (e.g., NADPH, FAD) | None |
| Reaction Rate Control | Controlled by enzyme kinetics (substrate and enzyme concentration) | Controlled by chemical kinetics (temperature, concentration of reactants/catalysts) |
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental in separating Piperacillin Sulfoxide from the active pharmaceutical ingredient (API), piperacillin, and other related impurities. The choice of method depends on the specific analytical requirements, such as the need for high resolution, speed, or the analysis of volatile compounds.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of piperacillin and its impurities, including Piperacillin Sulfoxide. jchr.orgijpsm.com The development of a robust and stability-indicating HPLC method is critical for accurately quantifying Piperacillin Sulfoxide.
Method Development and Validation: A typical HPLC method involves a C18 column as the stationary phase, which is effective in separating compounds based on their hydrophobicity. jchr.orgijpsm.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate or orthophosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724). jchr.orgijpsm.com The pH of the buffer is a critical parameter that is optimized to achieve the best separation. ijpsm.com
Validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring its reliability. ijpsm.com This includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated method for piperacillin demonstrated linearity over a concentration range of 16-80 µg/ml, with a high correlation coefficient (0.999). jchr.org The precision is often confirmed by ensuring the relative standard deviation (%RSD) is below 2%. jchr.org
Detailed Research Findings: Research has focused on developing methods that can simultaneously determine piperacillin and its related substances. One such study utilized a mobile phase of methanol and 0.1% orthophosphoric acid in water (85:15) with a flow rate of 0.7 ml/min on a C18 column (4.6 x 250 mm, 5µm particle size). jchr.org Detection was carried out at 231 nm. jchr.org For piperacillin, the LOD and LOQ were found to be 0.258 μg/ml and 0.784 μg/ml, respectively. jchr.org Another method employed a mobile phase of potassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile (60:40 v/v) at a flow rate of 1 ml/min, with detection at 226 nm. ijpsm.com This method showed linearity for piperacillin in the range of 5-15 μg/ml. ijpsm.com
Table 1: HPLC Method Parameters for Piperacillin Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase | C18 Column (4.6 x 250 mm, 5µm) jchr.org | C18 Column ijpsm.com |
| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid (85:15) jchr.org | Potassium Dihydrogen Orthophosphate Buffer (pH 3.5): Acetonitrile (60:40 v/v) ijpsm.com |
| Flow Rate | 0.7 ml/min jchr.org | 1 ml/min ijpsm.com |
| Detection Wavelength | 231 nm jchr.org | 226 nm ijpsm.com |
| Linearity Range (Piperacillin) | 16-80 µg/ml jchr.org | 5-15 µg/ml ijpsm.com |
| LOD (Piperacillin) | 0.258 μg/ml jchr.org | Not Specified |
| LOQ (Piperacillin) | 0.784 μg/ml jchr.org | Not Specified |
Applications of Ultra-Performance Liquid Chromatography (UPLC) in Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity profiling due to its higher resolution, speed, and sensitivity. waters.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm). mdpi.com
Impurity Profiling: The primary goal of impurity profiling is to detect, identify, and quantify all potential impurities in a drug substance. waters.com UPLC is particularly well-suited for this task as it can separate closely related compounds, providing a detailed and accurate impurity profile. waters.com This is crucial during drug development, where different synthesis routes can produce varying impurity profiles that must be thoroughly evaluated. waters.com
Detailed Research Findings: Studies have demonstrated the successful application of UPLC for the simultaneous determination of piperacillin and other compounds. For instance, a UPLC-MS/MS method was developed for the simultaneous determination of piperacillin, metronidazole, and tazobactam in plasma. nih.gov This method utilized an Acquity UPLC CSH C18 column (2.1 × 50 mm, 1.7 μm) with a gradient elution. nih.gov The mobile phase consisted of an ammonia (B1221849) solution-formic acid-water mixture and a methanol-acetonitrile mixture. nih.gov Another UPLC-MS/MS method for quantifying cefepime (B1668827) and its degradants employed an Acquity C18 BEH column (50 × 2.1 mm, 1.7 μm). japsonline.com These examples highlight the capability of UPLC to handle complex mixtures and provide the high-resolution separation needed for accurate impurity profiling.
Capillary Electrophoresis (CE) for High-Resolution Analysis
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it a valuable tool for the analysis of pharmaceuticals. d-nb.infonih.gov It requires minimal sample and buffer volumes, presenting a sustainable alternative to liquid chromatography. d-nb.infonih.gov
High-Resolution Analysis: CE separates analytes based on their electrophoretic mobility in a capillary filled with an electrolyte solution. d-nb.info This technique is particularly useful for separating charged molecules like piperacillin and its impurities. Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully used for the impurity profiling of piperacillin sodium and tazobactam sodium, separating nine known impurities along with other unknown ones. researchgate.net
Detailed Research Findings: A CE method was developed for the analysis of piperacillin in pharmaceutical preparations using a disodium (B8443419) hydrogenphosphate and sodium tetraborate (B1243019) buffer (pH 6.2 or 8.7) supplemented with sodium dodecyl sulfate (B86663) (SDS). researchgate.net The method was validated for linearity in the concentration range of 0.08–2.00 mg/ml, with a detection limit of 0.01 mg/ml for piperacillin. researchgate.net Another study developed a capillary zone electrophoresis–tandem mass spectrometry (CZE-MS/MS) method for the simultaneous quantification of eight β-lactam antibiotics, including piperacillin. nih.gov This method utilized 20 mM ammonium (B1175870) hydrogen carbonate as the optimal background electrolyte. nih.gov
Gas Chromatography (GC) Approaches for Volatile Degradation Products (if applicable)
Gas Chromatography (GC) is the standard method for analyzing volatile organic compounds (VOCs). lancashire.ac.uk While Piperacillin Sulfoxide itself is not volatile, GC can be employed to analyze any volatile degradation products that might form under specific stress conditions.
Analysis of Volatile Degradants: The analysis of volatile impurities in pharmaceuticals is crucial for safety and quality control. chromatographyonline.com Headspace GC (HS-GC) is a common technique used for this purpose, where the volatile compounds in the headspace above the sample are injected into the GC system. nih.gov This is particularly useful for analyzing residual solvents from the manufacturing process. chromatographyonline.com
Applicability to Piperacillin Sulfoxide: The high temperatures used in GC can sometimes lead to the thermal degradation of the injected molecules. lancashire.ac.uk While direct GC analysis of Piperacillin Sulfoxide is not feasible due to its low volatility and thermal lability, GC could potentially be used to identify volatile compounds that might be formed during its degradation. For example, if a degradation pathway of Piperacillin Sulfoxide were to produce a known volatile compound, GC could be used to detect and quantify it. However, there is limited specific information in the provided search results on the direct application of GC for analyzing volatile degradation products of Piperacillin Sulfoxide.
Mass Spectrometric Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of pharmaceutical impurities. When coupled with a separation technique like liquid chromatography, it provides a powerful analytical platform.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for trace-level analysis of impurities like Piperacillin Sulfoxide. axios-research.comnih.gov
Trace Analysis and Structural Elucidation: LC-MS/MS is capable of detecting and quantifying compounds at very low concentrations. This is essential for monitoring impurities that may be present at trace levels in pharmaceutical formulations. The technique provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown impurities. waters.com
Detailed Research Findings: Several LC-MS/MS methods have been developed for the quantification of piperacillin in various biological matrices. One such method for determining piperacillin in blood plasma used an Agilent 1260 HPLC system coupled with a Sciex QTRAP 5500 mass spectrometer. rrpharmacology.ru The precursor ion for piperacillin was m/z 518.2, and the most intense product ions were m/z 143.1 and m/z 115.0. rrpharmacology.ru The validated analytical range was 0.5–100 µg/mL in plasma. rrpharmacology.ru Another rapid LC-MS/MS assay for piperacillin in human plasma and pleural fluid used electrospray ionization in positive mode, with the transition m/z 518.2 → 143.2 being monitored. nih.gov A study developing a multiplex antibacterial platform utilized an LCMS-8050 triple-quadrupole mass spectrometer for the quantification of 14 antibacterial agents, including piperacillin. nih.govfrontiersin.org
Table 2: LC-MS/MS Parameters for Piperacillin Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Mass Spectrometer | Sciex QTRAP 5500 rrpharmacology.ru | Not Specified (used for plasma and pleural fluid) nih.gov |
| Ionization Mode | Not Specified | Positive Electrospray Ionization nih.gov |
| Precursor Ion (m/z) | 518.2 rrpharmacology.ru | 518.2 nih.gov |
| Product Ion(s) (m/z) | 143.1, 115.0 rrpharmacology.ru | 143.2 nih.gov |
| Linear Range | 0.5–100 µg/mL (in plasma) rrpharmacology.ru | 0.25-352 mg/L (in plasma and pleural fluid) nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Transformation Product Identification
High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool in pharmaceutical analysis, offering unparalleled accuracy in mass determination, which is fundamental for the confident identification of compounds and their transformation products. nih.govnih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass of a molecule with high precision, often to within a few parts per million (ppm), enabling the determination of the elemental composition of an unknown compound. nih.gov This capability is particularly valuable in identifying degradation products like piperacillin sulfoxide, where the addition of an oxygen atom to the piperacillin molecule results in a specific mass shift.
The advantages of HRMS in pharmaceutical applications are numerous:
High Confidence in Identification: Accurate mass measurements significantly reduce ambiguity in compound identification. nih.gov
Enhanced Sensitivity and Selectivity: The high resolving power of HRMS allows for the separation of analyte signals from complex matrix interferences, leading to improved sensitivity and selectivity. nih.govresearchgate.net
Wide Applicability: HRMS is utilized across various stages of pharmaceutical development, from drug discovery and metabolism studies to quality control. nih.gov
In the context of piperacillin, HRMS combined with liquid chromatography (LC-HRMS) is instrumental in monitoring and identifying impurities and degradation products. nih.gov The high mass accuracy allows for the precise determination of the molecular formula of piperacillin sulfoxide, confirming its structure. Furthermore, the fragmentation patterns observed in HRMS/MS experiments provide additional structural information, solidifying the identification of transformation products.
Ion Mobility Spectrometry (IMS) for Isomeric Separation and Characterization
Ion Mobility Spectrometry (IMS) is a rapid, gas-phase separation technique that distinguishes ions based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the characterization of complex mixtures. nih.govnih.gov This is particularly useful for separating isomeric and isobaric species, which have the same mass and are therefore indistinguishable by mass spectrometry alone. nih.govresearchgate.net
The fundamental principle of IMS involves the movement of ions through a drift tube filled with a buffer gas under the influence of an electric field. nih.gov The time it takes for an ion to traverse the drift tube is dependent on its collision cross-section (CCS), a parameter related to its size and shape. Different IMS techniques, such as Drift-Tube IMS (DTIMS), Traveling Wave IMS (TWIMS), and Trapped IMS (TIMS), offer varying degrees of resolution and are suited for different applications. nih.govresearchgate.netresearchgate.net
For the analysis of piperacillin and its related compounds, IMS-MS can be invaluable for:
Separating Isomers: Distinguishing between different stereoisomers of piperacillin or its degradation products, which may exhibit different biological activities.
Reducing Chemical Noise: Separating analyte ions from background noise, thereby improving the signal-to-noise ratio and detection limits. researchgate.net
Providing Structural Information: The measured CCS value serves as an additional physicochemical descriptor that can aid in compound identification and characterization. nih.gov
While direct applications of IMS for the specific separation of piperacillin sulfoxide isomers are not extensively detailed in the provided context, the technique's proven ability to separate isomeric species in various "omics" fields highlights its potential in pharmaceutical analysis. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and routine monitoring of pharmaceutical compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure and functional groups of piperacillin and its sulfoxide derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules, including antibiotics and their degradation products. springernature.commdpi.com It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise determination of its connectivity and stereochemistry. springernature.comnih.gov
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in a molecule. mdpi.comunimo.it For instance, the ¹³C NMR spectrum of OXA-100, a β-lactamase, has been used in structural studies. uit.no Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different atoms, ultimately leading to the complete structural assignment of a molecule. springernature.com
In the context of piperacillin sulfoxide, NMR spectroscopy is essential for:
Confirming the Site of Oxidation: By analyzing the chemical shift changes of protons and carbons near the sulfur atom, NMR can definitively confirm that oxidation has occurred at the thioether linkage to form the sulfoxide.
Determining Stereochemistry: The formation of piperacillin sulfoxide introduces a new chiral center at the sulfur atom, leading to the possibility of two diastereomers. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative stereochemistry of these isomers.
The ability of NMR to analyze samples in their native solution state and provide detailed structural information without the need for reference standards for the specific degradant makes it an invaluable tool in the characterization of transformation products like piperacillin sulfoxide. mdpi.comnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Analytical Monitoring and Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are widely used analytical techniques for the qualitative and quantitative analysis of pharmaceutical compounds. mrclab.comscholarsresearchlibrary.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. mrclab.com The resulting IR spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. mdpi.com For piperacillin and piperacillin sulfoxide, IR spectroscopy can be used to:
Identify Key Functional Groups: The presence of characteristic absorption bands for the β-lactam carbonyl, amide carbonyls, and carboxylic acid groups can be confirmed.
Monitor Degradation: The formation of the sulfoxide group in piperacillin sulfoxide will result in a new, characteristic S=O stretching vibration in the IR spectrum, providing a direct method for monitoring this degradation pathway. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. technologynetworks.com It is a simple, robust, and cost-effective technique often used for quantitative analysis. technologynetworks.com While UV-Vis spectra are generally less structurally informative than IR or NMR spectra, they are valuable for:
Quantitative Analysis: The absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert law), allowing for the quantification of piperacillin in pharmaceutical formulations. jchr.orgjchr.orgjchr.org
Stability Studies: Changes in the UV spectrum can indicate the degradation of piperacillin over time. Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and allow for the simultaneous determination of piperacillin and its degradation products. scienceopen.com
The combination of these spectroscopic techniques provides a comprehensive approach to the characterization and monitoring of piperacillin and its sulfoxide derivative.
Development of Stability-Indicating Analytical Methods for Piperacillin and its Degradants
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of a drug substance and drug product over time. jchr.orgjchr.orgmdpi.com The development of such methods is crucial for ensuring the safety and efficacy of pharmaceutical products. For piperacillin, this involves developing methods that can separate and quantify the parent drug from its potential degradation products, including piperacillin sulfoxide. who.int
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for developing stability-indicating methods for piperacillin. who.intijpsm.comresearchgate.net These methods typically utilize a C8 or C18 column and a mobile phase consisting of a buffer and an organic modifier. jchr.orgwho.int Detection is usually performed using a UV detector at a wavelength where both piperacillin and its degradants absorb. who.intijpsm.com
The validation of a stability-indicating method is performed according to the guidelines of the International Council for Harmonisation (ICH) and includes the evaluation of parameters such as linearity, accuracy, precision, specificity, and robustness. jchr.orgjchr.orgjchr.org
Forced Degradation Studies for Method Validation
Forced degradation studies, also known as stress testing, are an integral part of developing and validating a stability-indicating method. jchr.orgjchr.orgmdpi.com These studies involve subjecting the drug substance to harsh conditions, such as heat, acid, base, and oxidation, to accelerate its degradation and generate potential degradation products. mdpi.comnih.gov
The primary goals of forced degradation studies are:
To demonstrate the specificity of the method: The method must be able to resolve the parent drug peak from the peaks of all degradation products. mdpi.com
To identify potential degradation pathways: The degradation products formed under different stress conditions can provide insights into the chemical stability of the drug. nih.gov
To generate degradation products for structural elucidation: The degradation products can be isolated and characterized using techniques like MS and NMR.
In the case of piperacillin, forced degradation studies have shown that it degrades under acidic, basic, and oxidative conditions. mdpi.comnih.gov Oxidative stress, often induced using hydrogen peroxide, is particularly relevant for the formation of piperacillin sulfoxide. mdpi.com The successful separation of piperacillin from its degradation products in these studies confirms the stability-indicating nature of the analytical method. mdpi.comwho.int
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic | 0.03 N HCl at room temperature for 20 minutes | Degradation of piperacillin | mdpi.com |
| Basic | 0.001 N NaOH at room temperature for 5 minutes | Degradation of piperacillin | mdpi.com |
| Oxidative | 0.9% H₂O₂ at room temperature for 12 minutes | Degradation of piperacillin | mdpi.com |
| Thermal | 75 °C for 1 hour | Degradation of piperacillin | mdpi.com |
Specificity and Selectivity in Analytical Method Design
The development of robust analytical methods for the characterization and quantification of piperacillin sulfoxide, a major degradation product and potential metabolite of the antibiotic piperacillin, hinges on the critical parameters of specificity and selectivity. These parameters ensure that the analytical signal measured is unambiguously attributable to piperacillin sulfoxide, without interference from the parent drug, other degradation products, or matrix components.
Specificity, as defined by the International Council for Harmonisation (ICH), is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net Selectivity, a closely related term, refers to the ability of an analytical method to differentiate and quantify the analyte from other substances in the sample. demarcheiso17025.com For piperacillin sulfoxide, this means distinguishing its signal from that of piperacillin, tazobactam (a β-lactamase inhibitor often co-formulated with piperacillin), and other potential degradation products.
The primary strategy for achieving specificity and selectivity in the analysis of piperacillin sulfoxide is through the use of separation techniques, most notably High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). who.intnih.gov These chromatographic methods are fundamental to stability-indicating assays, which are designed to quantify the decrease in the active pharmaceutical ingredient (piperacillin) due to degradation and the concurrent formation of degradation products like piperacillin sulfoxide. researchgate.netscience.gov
To validate the specificity and selectivity of an analytical method for piperacillin sulfoxide, stress testing is a commonly employed and highly effective approach. who.int This involves subjecting piperacillin to various stress conditions to intentionally induce degradation and generate a representative mixture of degradants, including the sulfoxide.
Stress Conditions for Generating Piperacillin Degradation Products:
| Stress Condition | Purpose | Typical Degradation Products |
| Acidic Hydrolysis | To simulate degradation in an acidic environment. | Piperacillin sulfoxide, penicilloic acids |
| Alkaline Hydrolysis | To simulate degradation in a basic environment. | Piperacillin sulfoxide, penicilloic acids |
| Oxidative Stress | To promote oxidation of the piperacillin molecule. | Piperacillin sulfoxide |
| Thermal Stress | To assess the effect of heat on stability. | Various degradation products |
| Photolytic Stress | To evaluate the impact of light exposure. | Various degradation products |
By analyzing the chromatograms of these stressed samples, analysts can confirm that the peak corresponding to piperacillin sulfoxide is well-resolved from the peaks of piperacillin, tazobactam, and other degradation products. A baseline resolution of at least 1.5 between adjacent peaks is generally considered acceptable in chromatographic methods to ensure accurate quantification. demarcheiso17025.com
In addition to chromatographic separation, the choice of detector can significantly enhance selectivity. While UV-Vis detectors are commonly used, more specific detection techniques like mass spectrometry (MS) offer a higher degree of selectivity. researchgate.netnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides unambiguous identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. nih.gov This is particularly valuable when dealing with complex matrices such as plasma or urine, where the potential for interfering substances is high. researchgate.netresearchgate.net
The development and validation of a specific and selective analytical method for piperacillin sulfoxide is a meticulous process that is essential for accurate stability studies, pharmacokinetic research, and quality control of piperacillin-containing pharmaceutical products.
Piperacillin Sulfoxide As a Pharmaceutical Impurity: Research and Control
Impurity Profiling and Identification Strategies in Piperacillin (B28561) Formulations
Impurity profiling is a cornerstone of pharmaceutical quality control, involving the identification, characterization, and quantification of impurities in drug substances and products. biomedres.usmedwinpublishers.com For piperacillin formulations, a variety of analytical techniques are employed to create a comprehensive impurity profile. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying impurities, including piperacillin sulfoxide (B87167). researchgate.netalentris.org
The identification of piperacillin sulfoxide and other impurities often involves a combination of chromatographic and spectroscopic methods. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating the chemical structures of these compounds. nih.govbiomedres.us For instance, a study successfully identified piperacillin amide as a predominant impurity in commercial lots of piperacillin monohydrate using a combination of preparative liquid chromatography and various mass spectrometry techniques. nih.gov
Key Impurities Identified in Piperacillin Formulations:
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Piperacillin Sulfoxide | C23H27N5O8S | 533.56 | 67275-27-8 |
| Piperacillin EP Impurity B | C23H29N5O8S | 535.6 | 2649505-14-4 |
| Piperacillin EP Impurity C | C22H29N5O6S | 491.6 | 2649505-15-5 |
| Piperacillin EP Impurity G | C15H17N3O5 | 319.32 | 63422-71-9 |
| Piperacillin Dimer | C46H54N10O14S2 | 1035.11 | 2170771-53-4 |
This table is not exhaustive and represents a selection of known impurities.
Research on Impurity Control Strategies in Active Pharmaceutical Ingredient (API) and Drug Product Development
The control of impurities is a critical aspect throughout the lifecycle of a pharmaceutical product, from the synthesis of the active pharmaceutical ingredient (API) to the formulation of the final drug product. nbinno.com Impurities can arise from various sources, including starting materials, reagents, solvents, and degradation of the API during manufacturing or storage. daicelpharmastandards.com
Research into impurity control strategies for piperacillin focuses on several key areas:
Process Optimization: Modifying the synthetic route and reaction conditions for piperacillin production can minimize the formation of impurities like piperacillin sulfoxide. researchgate.net
Purification Techniques: Developing efficient purification methods to remove impurities from the API is crucial.
Formulation Development: The choice of excipients and the manufacturing process for the final drug product can influence the stability of piperacillin and the formation of degradation products.
Storage Conditions: Establishing appropriate storage conditions, such as controlled temperature and humidity, is essential to prevent the degradation of piperacillin and the accumulation of impurities over time. daicelpharmastandards.com
Regulatory agencies like the FDA and EMA require comprehensive data on the impurity profile of pharmaceutical products to ensure their quality and safety. nbinno.com
Kinetics of Piperacillin Degradation Leading to Sulfoxide Impurity Accumulation
The formation of piperacillin sulfoxide is primarily a result of the oxidation of the thioether group in the piperacillin molecule. Understanding the kinetics of this degradation process is vital for predicting the shelf-life of piperacillin formulations and for developing strategies to mitigate impurity accumulation.
Studies on the degradation kinetics of penicillins and other β-lactam antibiotics often reveal that the rate of degradation is influenced by factors such as pH, temperature, and the presence of oxidizing agents. nih.gov The degradation of piperacillin in aqueous solutions generally follows first-order kinetics. nih.gov The rate of degradation can be accelerated by elevated temperatures and exposure to oxygen. nih.govresearchgate.net
For example, a study on the stability of minocycline, another type of antibiotic, demonstrated that its degradation in aqueous solutions follows first-order kinetics and is catalyzed by buffer components and the presence of oxygen. nih.gov Similar principles apply to the degradation of piperacillin, where the formation of piperacillin sulfoxide is a key degradation pathway.
Stereochemical Characterization of Piperacillin Sulfoxide Diastereomers as Impurities
The oxidation of the sulfur atom in the piperacillin molecule creates a new chiral center, leading to the formation of two diastereomers of piperacillin sulfoxide (R-sulfoxide and S-sulfoxide). nih.gov These diastereomers may exhibit different pharmacological and toxicological profiles, making their stereochemical characterization essential.
The analysis and separation of these diastereomers can be achieved using chiral chromatography techniques. Furthermore, spectroscopic methods like NMR can be employed to determine the absolute configuration of the sulfoxide. gsartor.org A study on the stereochemical analysis of sulfoxides produced by diverted desaturation utilized a chiral NMR shift reagent to determine the optical purity and absolute configuration of the sulfoxide diastereomers. gsartor.org
Analytical Reference Standards for Piperacillin Sulfoxide
Analytical reference standards are highly purified compounds used as a benchmark for the identification and quantification of impurities in pharmaceutical products. synzeal.com The availability of well-characterized reference standards for piperacillin sulfoxide is crucial for:
Analytical Method Development and Validation: To ensure the accuracy and reliability of methods used to detect and quantify piperacillin sulfoxide. nbinno.com
Quality Control: For routine testing of piperacillin API and drug products to ensure they meet predefined impurity limits. synzeal.com
Regulatory Submissions: To provide regulatory agencies with the necessary data to assess the quality and safety of the drug product. nbinno.com
Several suppliers offer piperacillin sulfoxide as a reference standard, often with a detailed Certificate of Analysis (CoA) that includes information on its identity, purity, and characterization data. axios-research.compharmaffiliates.com
Environmental Fate and Ecotransformation Research of Piperacillin Sulfoxide
Occurrence and Detection of Piperacillin (B28561) Sulfoxide (B87167) as an Environmental Transformation Product
Direct detection and quantification of piperacillin sulfoxide in environmental samples are not widely documented in current research. However, studies on the degradation of piperacillin strongly suggest its formation and potential presence. Piperacillin, a β-lactam antibiotic, is known to be unstable in aqueous environments, with hydrolysis of the β-lactam ring being a primary degradation pathway. This process leads to the formation of transformation products, one of which is piperacillin sulfoxide.
One study investigating the biodegradability of piperacillin found that it was deactivated through hydrolysis, resulting in a "dead-end transformation product" nih.gov. While this product was not explicitly identified as piperacillin sulfoxide in the study, it highlights the generation of stable metabolites during the degradation process nih.gov. The detection of such transformation products typically relies on advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can identify compounds based on their mass-to-charge ratio and fragmentation patterns. The lack of extensive monitoring data for piperacillin sulfoxide specifically may be due to the analytical challenges in distinguishing it from other degradation products and the focus of many studies on the parent compound.
Photodegradation Mechanisms and Kinetics in Aquatic Environments
The photodegradation of piperacillin and, by extension, its transformation products like piperacillin sulfoxide, is an expected environmental fate process in sunlit aquatic environments. Research on the photolysis of β-lactam antibiotics, including piperacillin, indicates that they are susceptible to degradation under simulated sunlight mdpi.com. The primary reaction initiated by light is often the hydrolysis of the β-lactam ring, a key structural feature for the antibiotic's activity mdpi.com.
Biodegradation and Microbial Transformation Processes in Soil and Water Matrices
The role of microorganisms in the breakdown of piperacillin and its transformation products is a critical aspect of its environmental persistence. Studies on the biodegradability of piperacillin have shown that it is not readily biodegradable in standard tests nih.gov. However, primary elimination through abiotic hydrolysis is significant, with over 94% of the parent compound being transformed within seven days in a Zahn-Wellens test, which simulates conditions in a wastewater treatment plant nih.gov.
The resulting hydrolysis product, which could include piperacillin sulfoxide, is described as a "dead-end" product, suggesting it is more resistant to further microbial degradation than the parent compound nih.gov. This persistence indicates that piperacillin sulfoxide could potentially accumulate in soil and water matrices where microbial activity is the primary mode of organic compound removal. The complex structure of piperacillin sulfoxide may render it less susceptible to enzymatic attack by common soil and water microorganisms.
Sorption and Mobility Studies in Environmental Compartments
The movement of piperacillin sulfoxide through soil and aquatic systems is governed by its sorption characteristics. While specific data on the sorption coefficient (Kd) of piperacillin sulfoxide is not available in the reviewed literature, information on the parent compound, piperacillin, can offer some insights. The chemical structure of piperacillin, with its polar functional groups, suggests it would have a relatively low affinity for sorption to soil organic matter and clay particles.
Generally, compounds with lower sorption coefficients are more mobile in the environment and have a higher potential to leach into groundwater or be transported in surface water. Given that piperacillin sulfoxide retains a similar polar structure, it is plausible that it would also exhibit limited sorption and therefore be mobile in soil and aquatic environments. However, without experimental data, this remains an extrapolation.
Table 1: Key Physicochemical Properties and Environmental Fate Parameters of Piperacillin (as a proxy for Piperacillin Sulfoxide)
| Parameter | Value/Information | Source |
| Biodegradability | Not readily biodegradable. Primary elimination is abiotic. | nih.gov |
| Primary Degradation Pathway | Hydrolysis of the β-lactam ring. | nih.govmdpi.com |
| Persistence of Transformation Products | Described as "dead-end" products, suggesting persistence. | nih.gov |
Note: This table is based on data for the parent compound piperacillin due to the lack of specific data for piperacillin sulfoxide.
Formation and Persistence in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) are significant conduits for the entry of antibiotics and their transformation products into the environment. The conditions within WWTPs, including microbial activity and chemical processes, can facilitate the transformation of piperacillin into piperacillin sulfoxide.
As previously mentioned, studies simulating WWTP conditions have shown rapid primary elimination of piperacillin, primarily through hydrolysis nih.gov. This indicates that a significant portion of piperacillin entering a WWTP is likely converted to its transformation products, including the sulfoxide derivative, before discharge. The persistence of these transformation products within and beyond the WWTP is a key concern. The description of the hydrolysis product as a "dead-end" suggests that conventional biological treatment processes may not be effective in its complete removal nih.gov. Consequently, piperacillin sulfoxide may be discharged in WWTP effluents and persist in downstream aquatic environments.
Table 2: Summary of Piperacillin Transformation in Simulated Wastewater Treatment
| Test Type | Primary Elimination of Piperacillin | Fate of Transformation Products | Source |
| Zahn-Wellens Test | >94% within 7 days | Formation of a persistent, "dead-end" product | nih.gov |
Mechanistic Investigations of Piperacillin Sulfoxide in Non Clinical Biological Systems
In Vitro Studies on the Intrinsic Microbiological Activity of Piperacillin (B28561) Sulfoxide (B87167)
Comprehensive studies detailing the intrinsic microbiological activity of piperacillin sulfoxide are limited in publicly available scientific literature. As a degradation product, it is generally presumed to have significantly less or no antibacterial efficacy compared to the parent compound, piperacillin. The structural modification of the thioether to a sulfoxide in the thiazolidine (B150603) ring of the penicillin core is likely to alter the molecule's ability to bind effectively to penicillin-binding proteins (PBPs), which are the primary targets of beta-lactam antibiotics.
Currently, there is a lack of specific Minimum Inhibitory Concentration (MIC) data for piperacillin sulfoxide against a wide range of bacterial pathogens in peer-reviewed research. The focus of most studies remains on the activity of piperacillin itself or in combination with β-lactamase inhibitors. The general consensus in the field of antibiotic chemistry is that oxidation of the sulfur atom in the penicillin nucleus often leads to a significant loss of antibacterial potency.
Table 1: Reported Antimicrobial Activity Data for Piperacillin Sulfoxide
| Compound | Test Organism | MIC (µg/mL) | Source |
| Piperacillin Sulfoxide | Data Not Available | Data Not Available | N/A |
Note: The table reflects the current lack of available data in scientific literature.
Impact of Piperacillin Sulfoxide Presence on the Antimicrobial Properties of Piperacillin in Model Systems
The potential for piperacillin sulfoxide to interfere with the antimicrobial action of piperacillin is a key area of investigation. One of the primary mechanisms by which a related compound could affect the efficacy of an antibiotic is through competitive binding to the same molecular target. In the case of piperacillin, this target is the bacterial penicillin-binding proteins (PBPs).
While direct studies on competitive binding between piperacillin and piperacillin sulfoxide are not extensively reported, the structural similarity suggests a possibility of interaction with PBPs. However, the altered stereochemistry and electronic properties of the sulfoxide may result in a significantly lower binding affinity for the active site of PBPs compared to piperacillin. A recent study on a hydrolysis product of piperacillin, (5S)-penicilloic acid, revealed its ability to bind to PBP3 from Pseudomonas aeruginosa, suggesting that degradation products can indeed interact with the target enzyme. nih.gov This finding opens the possibility that piperacillin sulfoxide might also exhibit some level of interaction, although likely with much lower affinity and without triggering the same inhibitory effect as the parent drug.
There is currently no substantial evidence to suggest that piperacillin sulfoxide exerts a notable antagonistic effect on the antimicrobial properties of piperacillin in vitro. The concentrations at which piperacillin sulfoxide would be present as a degradation product are generally low relative to the administered dose of piperacillin, further diminishing the likelihood of significant competitive antagonism.
Research into Potential Modulatory Effects of Piperacillin Sulfoxide on Bacterial Processes
As a transformation product, piperacillin sulfoxide's potential to modulate bacterial processes beyond direct killing is an area of scientific interest. Such effects could include interactions with bacterial enzymes or modulation of systems like efflux pumps.
Efflux Pump Modulation: Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. Some small molecules can act as efflux pump inhibitors (EPIs), restoring the efficacy of antibiotics. There is currently no published research indicating that piperacillin sulfoxide possesses any significant activity as an efflux pump modulator.
Role of Piperacillin Sulfoxide as a Chemical Marker in Research on Antibiotic Degradation in Biological Contexts
Piperacillin sulfoxide serves as a valuable chemical marker in the study of piperacillin's degradation in various biological contexts. Its formation is an indicator of the chemical instability of the parent drug, which can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. who.int
In vitro metabolic stability models, such as those using human liver microsomes or hepatocytes, are employed to predict the in vivo metabolic fate of drugs. nih.gov While studies have identified other metabolites of piperacillin, such as desethylpiperacillin, the formation of piperacillin sulfoxide in these systems would be indicative of oxidative metabolism or chemical degradation under the experimental conditions.
Analytical methods, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for monitoring the stability of piperacillin in pharmaceutical preparations and biological fluids. nih.govnih.gov These methods are often designed to separate and quantify piperacillin from its known degradation products, including piperacillin sulfoxide. The presence and quantity of piperacillin sulfoxide in these analyses provide a direct measure of the extent of piperacillin degradation, which is critical for ensuring the potency and safety of the drug. The use of piperacillin sulfoxide as a reference standard is essential for the validation of these analytical methods. nbinno.com
Table 2: Applications of Piperacillin Sulfoxide in In Vitro Models
| Application | In Vitro Model System | Purpose |
| Degradation Marker | Pharmaceutical solutions, plasma, other biological fluids | To quantify the extent of piperacillin degradation over time and under various storage conditions. |
| Analytical Method Validation | HPLC, LC-MS/MS | As a reference standard to ensure the specificity and accuracy of methods for piperacillin analysis. |
| Metabolic Stability Assessment | Liver microsomes, hepatocytes | To investigate the potential for oxidative metabolism of piperacillin. |
Q & A
Basic: What experimental methodologies are recommended for optimizing the synthesis of piperacillin/sulfoxide, and how can reproducibility be ensured?
Answer:
Optimizing synthesis requires systematic variation of reaction conditions (e.g., temperature, solvent, catalyst) while referencing literature precedents for analogous β-lactam antibiotics . Key steps include:
- Characterization : Use NMR (¹H/¹³C), HPLC for purity assessment, and elemental analysis for new compounds .
- Reproducibility : Document detailed protocols (e.g., reagent stoichiometry, purification steps) in the main manuscript for up to five compounds; additional data should be provided as supplementary material .
- Validation : Compare spectral data with published benchmarks for known intermediates .
Basic: How should researchers design in vitro studies to assess the stability of piperacillin/sulfoxide under physiological conditions?
Answer:
- Experimental Design : Simulate physiological pH (e.g., phosphate buffers at pH 7.4), temperature (37°C), and monitor degradation via HPLC at timed intervals .
- Controls : Include positive controls (e.g., piperacillin alone) and negative controls (buffer-only) to isolate degradation pathways .
- Data Analysis : Calculate half-life using first-order kinetics and report confidence intervals for degradation rates .
Advanced: How can contradictory pharmacokinetic data for piperacillin/sulfoxide be resolved in translational studies?
Answer:
- Source Analysis : Audit variables like dosing regimens, animal models, or bioanalytical methods (e.g., LC-MS vs. immunoassays) that may affect bioavailability measurements .
- Meta-Analysis : Apply the PICOT framework (Population: animal/human subjects; Intervention: dosing; Comparison: control groups; Outcome: plasma concentration; Time: sampling intervals) to standardize data interpretation .
- Statistical Reconciliation : Use mixed-effects models to account for interspecies variability and assay sensitivity thresholds .
Advanced: What advanced spectroscopic techniques are critical for identifying piperacillin/sulfoxide metabolites in complex biological matrices?
Answer:
- Workflow : Combine high-resolution mass spectrometry (HR-MS) for accurate mass determination with tandem MS/MS for structural elucidation .
- Sample Preparation : Use solid-phase extraction (SPE) to isolate metabolites from plasma/urine, minimizing matrix interference .
- Validation : Cross-validate findings with nuclear magnetic resonance (NMR) or synthetic reference standards for ambiguous peaks .
Basic: How should researchers formulate hypotheses about piperacillin/sulfoxide’s mechanism of action against multidrug-resistant pathogens?
Answer:
- Background Synthesis : Critically review existing data on β-lactamase inhibition and penicillin-binding protein (PBP) affinity .
- Hypothesis Framework : Structure the research question using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), e.g., “Does sulfoxide modification enhance PBP binding affinity in carbapenem-resistant Pseudomonas aeruginosa?” .
- Experimental Testing : Design minimum inhibitory concentration (MIC) assays with comparator β-lactams and molecular docking simulations .
Advanced: What methodologies address the challenge of quantifying low-abundance piperacillin/sulfoxide adducts in tissue samples?
Answer:
- Sensitivity Enhancement : Employ isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled internal standards to improve detection limits .
- Spatial Mapping : Use MALDI imaging mass spectrometry to localize adducts in tissue sections .
- Data Validation : Apply Bayesian statistical models to distinguish true adducts from background noise .
Basic: What are the best practices for reporting synergistic effects between piperacillin/sulfoxide and β-lactamase inhibitors?
Answer:
- Experimental Design : Use checkerboard assays or time-kill curves to quantify synergy (FIC index ≤0.5) .
- Data Presentation : Report fractional inhibitory concentration (FIC) indices in tabular format, with error margins for replicate experiments .
- Contextualization : Compare results to clinical breakpoints and prior synergy studies in the discussion section .
Advanced: How can researchers mitigate bias in retrospective studies evaluating piperacillin/sulfoxide clinical efficacy?
Answer:
- Bias Assessment : Use the ROBINS-I tool to evaluate confounding factors (e.g., patient comorbidities, prior antibiotic exposure) .
- Adjustment Methods : Apply propensity score matching or multivariate regression to control for covariates .
- Transparency : Disclose limitations (e.g., incomplete records) and propose prospective validation in the conclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
